molecular formula C6H12O9S B1194181 Glucose 6-(hydrogen sulfate) CAS No. 3803-84-7

Glucose 6-(hydrogen sulfate)

Cat. No. B1194181
CAS RN: 3803-84-7
M. Wt: 260.22 g/mol
InChI Key: BCUVLMCXSDWQQC-SLPGGIOYSA-N
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Description

D-glucose 6-sulfate is a monosaccharide sulfate consisting of D-glucose having the sulfate group at the 6-position. It derives from a D-glucose. It is a conjugate acid of a D-glucose 6-sulfate(1-).

Scientific Research Applications

  • Hydrogen Production in Biochemical Systems : Glucose 6-(hydrogen sulfate) plays a significant role in fermentative hydrogen production using anaerobic mixed microflora. Studies have explored how varying sulfate concentrations and pH affect hydrogen production rates in systems using glucose as a substrate (Hwang et al., 2009).

  • Molecular Imprinted Polymers for Specific Recognition of Sulfated Sugars : Research into the recognition of biologically relevant 6-O-sulfate substitution on sugars has shown that molecular imprinted polymers can be specifically designed for this purpose. Glucose-6-O-sulfate has been used as a model in these studies (Sin˜eriz et al., 2007).

  • NAD(P)H Cofactor Regeneration : Glucose 6-sulfate, combined with glucose-6-phosphate dehydrogenase, is utilized for NAD(P)H cofactor regeneration, a crucial process in various biochemical reactions. The stability and specific activities of the enzymes in these systems have been a significant focus of research (Wong et al., 1981).

  • Red Microalgal Cell-Wall Polysaccharides : The study of sulfated polysaccharides, especially those produced by red microalgae, is gaining attention due to their unique characteristics and potential biotechnological applications. These studies aim at understanding their molecular structure, biosynthesis, and characteristics for large-scale applications (Arad & Levy‐Ontman, 2010).

  • Glucose Conversion in Chemical Processes : The role of glucose 6-(hydrogen sulfate) in the aqueous phase hydrogenolysis of glucose for the selective production of chemicals like 1,2-propanediol has been explored. This research is crucial for developing sustainable chemical production methods (Liang et al., 2014).

  • Sulfate Metabolism and Biological Sulfate Reduction : Glucose 6-(hydrogen sulfate) is linked to the process of biological sulfate reduction, particularly in treating sulfate-containing wastewaters. This process involves converting sulfate to hydrogen sulfide, which is used for removing heavy metals from wastewater through the formation of metal sulfides (Liamleam & Annachhatre, 2007).

  • Modification of Sugar Chains in Glycoalkaloids : Studies on the effect of sugar chains in glycoalkaloids against cancer cells involve the modification of glucose 6-(hydrogen sulfate). These modifications impact the anticancer activities of these compounds, providing insights into potential therapeutic applications (Li et al., 2007).

  • Heparan Modification Network in Organisms : Research on the heparan sulfates, which are highly modified sugar polymers, involves studying the genetic interactions of enzymes during the HS modification process. This research provides insights into the biological roles of these complex molecules (Townley & Bülow, 2011).

  • Glucose Conversion into Biofuels : The role of glucose 6-(hydrogen sulfate) in the conversion of glucose into biofuels like 5-ethoxymethylfurfural in ethanol has been studied. These studies contribute to understanding biofuel production processes (Guo et al., 2018).

properties

CAS RN

3803-84-7

Product Name

Glucose 6-(hydrogen sulfate)

Molecular Formula

C6H12O9S

Molecular Weight

260.22 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate

InChI

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

BCUVLMCXSDWQQC-SLPGGIOYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O

Other CAS RN

3803-84-7

synonyms

glucose 6-(hydrogen sulfate)
glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer
glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer
glucose sulfate
potassium glucose 6-O-sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glucose 6-(hydrogen sulfate)
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Glucose 6-(hydrogen sulfate)
Reactant of Route 6
Glucose 6-(hydrogen sulfate)

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